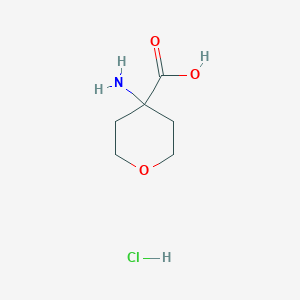

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

Overview

Description

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (CAS: 217299-03-1) is a bicyclic organic compound with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . It exists as a hydrochloride salt, enhancing its solubility in polar solvents. The compound is strictly for research use, with a purity exceeding 97.00%, and is stored at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation . Its free acid form (CAS: 39124-20-4) has a molecular weight of 145.16 g/mol (C₆H₁₁NO₃) and a purity ≥98% .

The hydrochloride salt is prepared by dissolving in solvents like DMSO or water, with heating (37°C) and sonication recommended to improve solubility . It is critical in medicinal chemistry as a building block for peptidomimetics and enzyme inhibitors due to its rigid tetrahydropyran scaffold and amino-carboxylic acid functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride can be synthesized through the reaction of nitrogen-containing heterocyclic compounds with carbonyl compounds. The reaction typically involves the use of specific catalysts and controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes steps such as purification and crystallization to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Organic Synthesis

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride serves as an important intermediate in organic synthesis. It acts as a building block for more complex molecules, particularly in the development of constrained linear oligopeptides. This is crucial for studying structure-activity relationships in peptide chemistry .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Antibacterial Activity : Studies have shown that derivatives of pyran compounds exhibit significant antibacterial properties against Gram-positive bacteria, indicating their potential as antibiotic agents.

- Cytotoxicity Against Cancer Cells : Research indicates that certain derivatives can significantly reduce cell viability in cancer cell lines, such as HCT-116, with IC₅₀ values suggesting effective concentrations for therapeutic use .

The biological activity of this compound is attributed to its interaction with biomolecules. The amino group can form hydrogen bonds, influencing enzyme activity and metabolic pathways. It may act as a substrate or inhibitor in enzymatic reactions, affecting cellular processes such as signaling pathways and gene expression .

Case Study 1: Antibacterial Properties

A study evaluated various derivatives of 4-Aminotetrahydro-2H-pyran for their antibacterial properties against multiple strains. The results indicated significant inhibition against Staphylococcus aureus and other Gram-positive bacteria, highlighting the compound's potential for antibiotic development.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies demonstrated that specific pyran derivatives exhibited cytotoxic effects on cancer cell lines, with some compounds showing IC₅₀ values below 20 μM. These findings suggest that structural modifications could enhance biological activity and therapeutic efficacy against cancer.

Summary Table of Biological Activities

| Activity | Details |

|---|---|

| Antibacterial | Significant inhibition against Gram-positive bacteria |

| Cytotoxicity | Effective concentrations against HCT-116 cells (IC₅₀ < 20 μM) |

| Molecular Docking | Predictive binding affinities to target proteins involved in resistance |

Mechanism of Action

The mechanism of action of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s biological and chemical activities. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydropyran Family

The following table summarizes key structural and physicochemical differences between the target compound and analogues:

Key Differences and Implications

Hydrochloride Salt vs. Free Acid :

- The hydrochloride salt (CAS 217299-03-1) exhibits superior aqueous solubility compared to the free acid (CAS 39124-20-4), making it preferable for biological assays requiring polar solvents .

- The free acid’s lower molecular weight (145.16 vs. 181.62) may enhance membrane permeability in drug design .

Substituent Effects: Methyl Ester Derivatives (e.g., 303037-37-8): The addition of a methyl ester group increases hydrophobicity, favoring lipid bilayer penetration but reducing stability in aqueous environments . Boc-Protected Analogues: Boc groups enhance stability during peptide synthesis but require deprotection steps for bioactivity .

Synthetic Complexity: The target compound’s synthesis involves straightforward dissolution protocols , whereas analogues like Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride require multi-step esterification and purification .

Purity and Storage :

- Purity levels vary significantly (95–98%), impacting reproducibility in sensitive experiments. The target compound’s >97% purity ensures reliability in high-throughput screening .

- Storage at -80°C (target) vs. inert atmosphere (948015-51-8) reflects differing sensitivity to oxidation and hydrolysis .

Research and Application Considerations

- Drug Design : The rigid tetrahydropyran scaffold in the target compound is advantageous for mimicking peptide turn structures, while ester derivatives (e.g., 1260637-54-4) may serve as prodrugs .

- Safety: Compounds like 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid carry warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) , whereas the target compound’s safety data emphasize handling precautions for hygroscopic HCl salts .

Biological Activity

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is a heterocyclic organic compound characterized by its unique structure, which includes an amino group and a carboxylic acid group. With the molecular formula C₆H₁₂ClNO₃, this compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a six-membered pyran ring with functional groups that enhance its reactivity. The presence of both an amino and a carboxylic acid group allows for diverse chemical interactions, making it a valuable building block in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds, influencing various enzymatic activities and metabolic pathways. This compound may act as a substrate or inhibitor in enzymatic reactions, potentially affecting cellular processes such as signaling pathways and gene expression.

Antimicrobial Properties

Research has indicated that derivatives of the pyran scaffold exhibit significant antibacterial activity. For instance, compounds related to this compound have shown effectiveness against various Gram-positive bacteria, with some derivatives demonstrating lower IC₅₀ values than traditional antibiotics like ampicillin .

Antioxidant Activity

Studies have highlighted the antioxidant potential of certain 4H-pyran derivatives, which can scavenge free radicals effectively. For example, derivatives such as 4g and 4j showed strong DPPH scavenging activity, suggesting that the parent compound may possess similar properties .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Certain derivatives have been shown to inhibit the proliferation of HCT-116 colorectal cancer cells by inducing apoptosis through caspase activation, indicating potential therapeutic applications in oncology .

Case Studies

- Antibacterial Activity : A study evaluated various 4H-pyran derivatives for their antibacterial properties against multiple strains. Compounds demonstrated significant inhibition against Gram-positive bacteria, indicating a promising avenue for antibiotic development .

- Cytotoxicity Against Cancer Cells : Research on the cytotoxicity of pyran derivatives revealed that certain compounds significantly reduced cell viability in HCT-116 cells, with IC₅₀ values indicating effective concentrations for therapeutic use .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression and antimicrobial resistance mechanisms. These studies suggest that structural modifications can enhance biological activity .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Basic Research Focus

The compound is typically synthesized via catalytic hydrogenation of its nitro precursor or reductive amination of tetrahydro-2H-pyran-4-carboxylic acid derivatives. Key steps include:

- Starting Materials : Use tetrahydro-2H-pyran-4-carboxylic acid (CAS 5337-03-1) as a scaffold, introducing the amino group via nitro reduction or amination .

- Reaction Conditions : Optimize pH (6–8) and temperature (50–80°C) for reductive amination using sodium cyanoborohydride or hydrogenation with Pd/C catalysts .

- Purification : Employ recrystallization from ethanol/water mixtures or reverse-phase HPLC to isolate the hydrochloride salt .

Advanced Methodological Considerations

To resolve contradictions in reported yields (e.g., 60–85% for hydrogenation), use design of experiments (DOE) to evaluate variables like catalyst loading, hydrogen pressure, and solvent polarity. Cross-reference kinetic studies with in situ FTIR monitoring to identify rate-limiting steps .

Q. How does the hydrochloride salt form influence the solubility and stability of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid in aqueous vs. organic solvents?

Basic Research Focus

The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C) due to ionic dissociation, making it suitable for biological assays. In organic solvents (e.g., DMSO), solubility is limited (<5 mg/mL), requiring co-solvents like methanol .

Advanced Stability Analysis

Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways. Use HPLC-MS to detect hydrolysis products (e.g., free amine or decarboxylated derivatives). Compare stability in buffered vs. unbuffered solutions to optimize storage conditions .

Q. What analytical techniques are critical for confirming the stereochemical purity of this compound?

Basic Characterization

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (retention time difference ≥2 min) .

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values for (3R,4S) or (3S,4R) configurations .

Advanced Structural Elucidation

- X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ethanol/ether).

- NOESY NMR : Identify spatial proximity between the amino group and pyran oxygen to confirm chair conformation stability .

Q. How can researchers resolve contradictions in reported yields for the catalytic hydrogenation step during synthesis?

Advanced Data Contradiction Analysis

Contradictions often arise from differences in:

- Catalyst Activation : Pre-reduction of Pd/C under hydrogen flow (vs. direct use) improves reproducibility.

- Substrate Purity : Trace impurities in nitro precursors (e.g., 4-nitro-tetrahydro-2H-pyran-4-carboxylic acid) can poison catalysts. Use LC-MS to verify precursor purity (>98%) .

- Reaction Monitoring : Replace TLC with in situ Raman spectroscopy to detect intermediate imine formation, ensuring complete reduction .

Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Computational Modeling

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model transition states for SN2 reactions at the C4 position. Compare activation energies with experimental kinetic data .

- Molecular Dynamics (MD) : Simulate solvation effects in DMF/water mixtures to predict regioselectivity in alkylation reactions .

Q. What strategies are recommended for improving the bioactivity of derivatives of this compound?

Advanced Structure-Activity Relationship (SAR)

- Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at C3 to enhance binding to serine proteases.

- Prodrug Design : Synthesize ester prodrugs (e.g., pivaloyloxymethyl) to improve membrane permeability. Validate hydrolysis rates using LC-MS in simulated gastric fluid .

Properties

IUPAC Name |

4-aminooxane-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-6(5(8)9)1-3-10-4-2-6;/h1-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFXLCNDBDHZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370285 | |

| Record name | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217299-03-1 | |

| Record name | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.